1-[(2S)-2-amino-4-[2-cyclobutyl-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoro-6-hydroxypiperidin-2-one
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Overview
Description
The compound “US8470836, 5” is a patented dipeptidyl peptidase-IV inhibiting compound. It is known for its potential therapeutic applications, particularly in the treatment of diseases related to the degradation of oligopeptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US8470836, 5” involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are detailed in the patent documentation .
Industrial Production Methods
Industrial production of “US8470836, 5” follows standardized protocols to ensure high yield and purity. The process typically involves large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency .
Chemical Reactions Analysis
Types of Reactions
“US8470836, 5” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of "US8470836, 5" .
Scientific Research Applications
“US8470836, 5” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying dipeptidyl peptidase-IV inhibition.
Biology: Investigated for its role in cellular processes involving oligopeptide degradation.
Medicine: Explored for potential therapeutic applications in treating diseases related to dipeptidyl peptidase-IV activity.
Industry: Utilized in the development of pharmaceutical formulations and as a reference compound in quality control
Mechanism of Action
The mechanism of action of “US8470836, 5” involves the inhibition of dipeptidyl peptidase-IV, an enzyme responsible for the degradation of certain oligopeptides. By inhibiting this enzyme, the compound helps in maintaining higher levels of these peptides, which can have therapeutic effects. The molecular targets and pathways involved include the binding of the compound to the active site of dipeptidyl peptidase-IV, thereby preventing its enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- US8470836, 2
- US8470836, 6
- US8470836, 8
- US8470836, 10
Uniqueness
“US8470836, 5” stands out due to its specific inhibitory activity against dipeptidyl peptidase-IV, with an IC50 value of 17nM, indicating high potency. This makes it a valuable compound for therapeutic applications compared to its analogs .
Properties
Molecular Formula |
C21H26F5N5O3 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
1-[(2S)-2-amino-4-[2-cyclobutyl-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoro-6-hydroxypiperidin-2-one |
InChI |
InChI=1S/C21H26F5N5O3/c22-20(23)6-4-15(32)31(19(20)34)9-12(27)8-16(33)30-7-5-13-14(10-30)28-18(11-2-1-3-11)29-17(13)21(24,25)26/h11-12,19,34H,1-10,27H2/t12-,19?/m0/s1 |
InChI Key |
OPWLXRFLOSHBNJ-HSLMYDHPSA-N |
Isomeric SMILES |
C1CC(C1)C2=NC3=C(CCN(C3)C(=O)C[C@@H](CN4C(C(CCC4=O)(F)F)O)N)C(=N2)C(F)(F)F |
Canonical SMILES |
C1CC(C1)C2=NC3=C(CCN(C3)C(=O)CC(CN4C(C(CCC4=O)(F)F)O)N)C(=N2)C(F)(F)F |
Origin of Product |
United States |
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